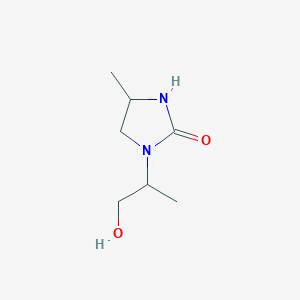
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a hydroxypropan-2-yl group attached to a methylimidazolidinone ring
Métodos De Preparación
The synthesis of 1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylimidazolidin-2-one with 1-chloropropan-2-ol under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxy group to a chloro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxy group.
Aplicaciones Científicas De Investigación
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the imidazolidinone ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one can be compared with other similar compounds, such as:
1-(1-Hydroxypropan-2-yl)-4-methylimidazole: This compound has a similar structure but lacks the imidazolidinone ring. It exhibits different reactivity and biological activity due to the absence of the ring structure.
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidine: This compound has a saturated ring structure, which affects its chemical properties and reactivity compared to the imidazolidinone derivative.
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-thione:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-(1-hydroxypropan-2-yl)-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-9(6(2)4-10)7(11)8-5/h5-6,10H,3-4H2,1-2H3,(H,8,11) |
Clave InChI |
FSEHOBHKGGYFMX-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=O)N1)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


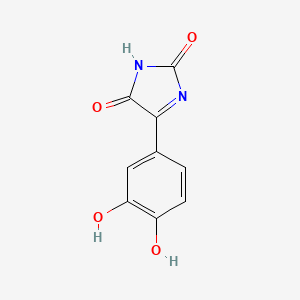
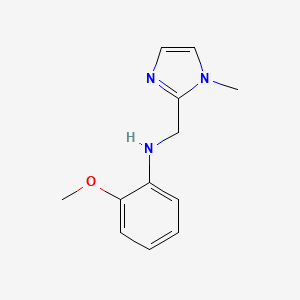
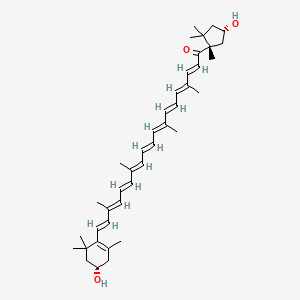
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
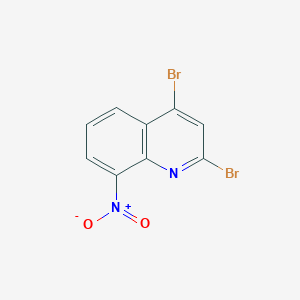
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
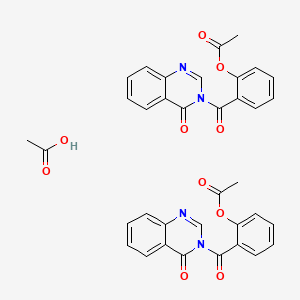
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
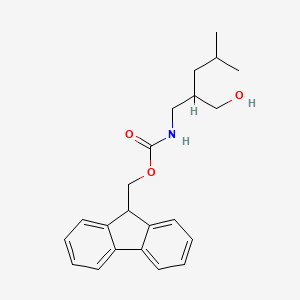

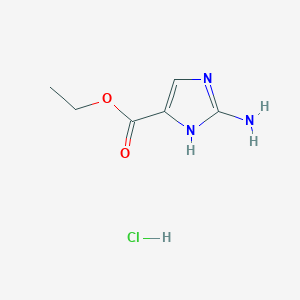
![2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)
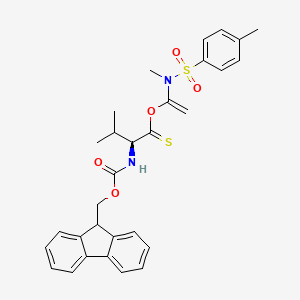
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
